molecular formula C7H5Cl4NS B12645728 Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- CAS No. 39775-09-2

Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)-

Cat. No.: B12645728
CAS No.: 39775-09-2
M. Wt: 277.0 g/mol
InChI Key: RKUMQFHMUPBKHN-UHFFFAOYSA-N
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Description

Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)-: is a chlorinated heterocyclic compound with significant applications in organic synthesis and industrial chemistry. This compound is known for its high reactivity due to the presence of multiple chlorine atoms and an ethylthio group, making it a valuable intermediate in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- typically involves the chlorination of pyridine derivatives. One common method is the reaction of pentachloropyridine with ethylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like acetonitrile or ethanol .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of advanced technologies and equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products:

Scientific Research Applications

Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- involves its high reactivity towards nucleophiles. The electron-deficient nature of the chlorinated pyridine ring makes it susceptible to nucleophilic attack, leading to the displacement of chlorine atoms and formation of new compounds. This reactivity is exploited in various synthetic applications to create diverse organic molecules .

Comparison with Similar Compounds

Uniqueness: Pyridine, 2,3,5,6-tetrachloro-4-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to other chlorinated pyridine derivatives. This makes it a valuable compound in the synthesis of specific organic molecules and industrial applications .

Properties

CAS No.

39775-09-2

Molecular Formula

C7H5Cl4NS

Molecular Weight

277.0 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-ethylsulfanylpyridine

InChI

InChI=1S/C7H5Cl4NS/c1-2-13-5-3(8)6(10)12-7(11)4(5)9/h2H2,1H3

InChI Key

RKUMQFHMUPBKHN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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